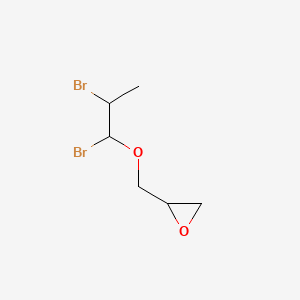
1,2-Dibromopropyl glycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromopropyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of both bromine and epoxy functional groups, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of polymers and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromopropyl glycidyl ether can be synthesized through the bromination of allyl glycidyl ether. The reaction typically involves the addition of bromine to allyl glycidyl ether in the presence of a solvent such as methylene chloride. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts and solid bases can enhance the efficiency of the reaction, reducing the need for hazardous solvents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromopropyl glycidyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of glycidol derivatives.
Epoxide ring-opening: The epoxy group can react with nucleophiles, resulting in the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under mild conditions.
Epoxide ring-opening: Acidic or basic catalysts can facilitate the ring-opening reactions, with common reagents including hydrochloric acid or sodium methoxide.
Major Products Formed
Nucleophilic substitution: The major products are glycidol derivatives, which can be further functionalized for various applications.
Epoxide ring-opening: The products include diols and other functionalized compounds, depending on the nucleophile used.
Scientific Research Applications
1,2-Dibromopropyl glycidyl ether has several applications in scientific research:
Polymer synthesis: It is used as a monomer or cross-linking agent in the production of polymers with specific properties.
Biomedical applications: The compound’s reactivity makes it suitable for the synthesis of biocompatible materials and drug delivery systems.
Material science: It is employed in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,2-dibromopropyl glycidyl ether involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the epoxy group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Similar in structure but with additional bromine atoms, making it more reactive.
Allyl glycidyl ether: Lacks the bromine atoms, resulting in different reactivity and applications
Uniqueness
1,2-Dibromopropyl glycidyl ether is unique due to the presence of both bromine and epoxy functional groups, which provide a combination of reactivity and versatility not found in many other compounds. This makes it particularly valuable in the synthesis of specialized polymers and advanced materials .
Properties
CAS No. |
35243-89-1 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
2-(1,2-dibromopropoxymethyl)oxirane |
InChI |
InChI=1S/C6H10Br2O2/c1-4(7)6(8)10-3-5-2-9-5/h4-6H,2-3H2,1H3 |
InChI Key |
HIUZIZLYVGKTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(OCC1CO1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



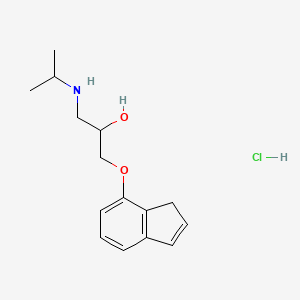

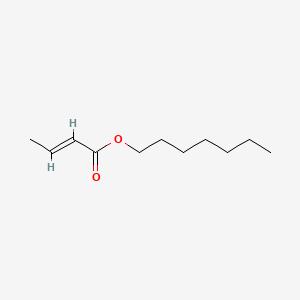
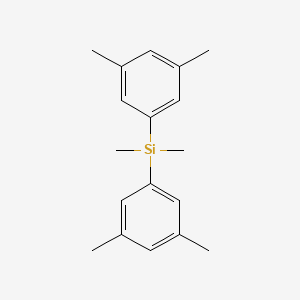

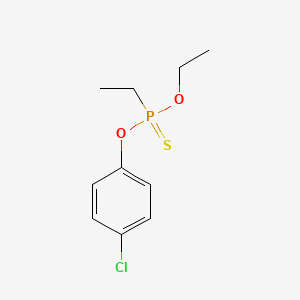
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)

![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)
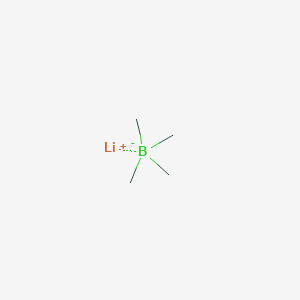


![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
